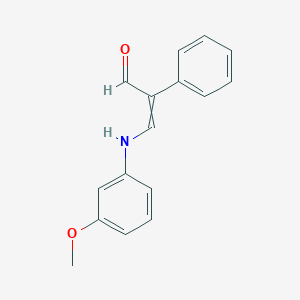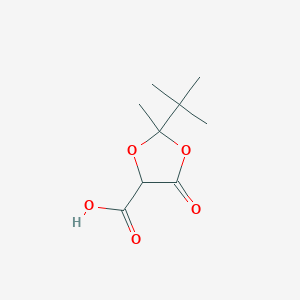![molecular formula C14H21N3O3 B14190153 5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene CAS No. 918446-57-8](/img/structure/B14190153.png)
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene is an organic compound that features an azide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halomethyl derivative of the benzene ring reacts with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety when handling azides.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Palladium Catalyst: Used in reduction reactions.
Strong Oxidizers: Such as potassium permanganate for oxidation reactions.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Carbonyl Compounds: Formed via oxidation of the methoxy group.
Applications De Recherche Scientifique
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene has several applications in scientific research:
Biology: Utilized in the labeling of biomolecules due to the reactivity of the azide group.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene largely depends on the specific reaction it undergoes. For instance, in click chemistry, the azide group reacts with an alkyne to form a triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Azidomethyl)-2′-deoxyuridine: Another azide-containing compound used for DNA labeling.
Azidomethylbenzene: A simpler analog with similar reactivity but fewer functional groups.
Uniqueness
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. The presence of both azide and methoxy groups provides multiple sites for chemical modification, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
918446-57-8 |
|---|---|
Formule moléculaire |
C14H21N3O3 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
5-(azidomethyl)-2-methoxy-1,3-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C14H21N3O3/c1-9(2)19-12-6-11(8-16-17-15)7-13(14(12)18-5)20-10(3)4/h6-7,9-10H,8H2,1-5H3 |
Clé InChI |
UXSIZVNJIVFHBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC(=C1OC)OC(C)C)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)


![2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14190097.png)

![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)


![1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]-](/img/structure/B14190110.png)


![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)
